2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, also known as 1-(N,N-bis(2-hydroxyethyl)amino)-2-propanol, is a chemical compound with the formula C7H17NO3. It can be synthesized through various methods, including the reaction of 2-propanol with tris(2-chloroethyl)amine [].
The characterization of this compound is crucial for understanding its properties and potential applications. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm its structure and identify functional groups [].
Research suggests that 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- may have potential applications in drug delivery due to its unique properties. Its hydroxyl groups can form hydrogen bonds with water, making it soluble in aqueous solutions. Additionally, the presence of the amino group allows for the attachment of biomolecules like drugs or targeting moieties [].
Studies have explored its use as a carrier molecule for delivering drugs to specific cells or tissues. The amino group can be modified to attach targeting ligands that recognize specific receptors on the surface of the target cells [].
-Propanol, 1-[bis(2-hydroxyethyl)amino]-, is also being explored for potential applications in material science. Its bifunctional nature, with both hydroxyl and amino groups, allows it to interact with various materials and surfaces.
Research suggests its potential use as a corrosion inhibitor, forming a protective layer on metal surfaces []. Additionally, it can be used as a coupling agent, promoting adhesion between different materials [].
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C₇H₁₇NO₃ and a molecular weight of approximately 163.21 g/mol. It is also known by several other names, including 1-(N,N-bis(2-hydroxyethyl)amino)-2-propanol and N,N-bis(2-hydroxyethyl)isopropanolamine. The compound features a propanol backbone with two hydroxyethyl groups attached to a nitrogen atom, contributing to its unique properties and applications in various fields .
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- exhibits various biological activities:
The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- typically involves the following methods:
textBis(2-hydroxyethyl)amine + Propanol derivative → 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
The compound has several notable applications across various industries:
Its versatility makes it valuable in both consumer products and industrial applications .
Interaction studies have focused on the compound's behavior in biological systems:
These interactions are critical for understanding its safety profile and efficacy in various applications .
Several compounds share structural similarities with 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1-(N,N-Bis(2-hydroxyethyl)amino)-ethanol | C₆H₁₅NO₃ | Similar structure; used in personal care products. |
N,N-Bis(2-hydroxyethyl)amine | C₆H₁₅N₂O₂ | Acts as a precursor for various chemical syntheses. |
Triethanolamine | C₆H₁₅N₃O₃ | Commonly used as a surfactant; higher amine content. |
Uniqueness: The primary distinction of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- lies in its propanol backbone, which enhances its solubility and compatibility with various formulations compared to other similar compounds. Its specific combination of alcohol and amine functionalities allows for unique interactions within biological systems, making it particularly valuable in pharmaceutical and cosmetic applications .
Industrial implementation of this synthesis requires precise control of multiple process parameters to achieve optimal yields and product quality [1]. Temperature control remains critical, with operational ranges typically maintained between 60-70°C to balance reaction rate with product selectivity [1]. The reaction proceeds under vacuum conditions to remove oxygen prior to propylene oxide addition, preventing unwanted side reactions [1].
The following data table presents optimized reaction conditions from industrial practice:
Parameter | Range/Value | Purpose |
---|---|---|
Temperature | 60-70°C | Mild reaction conditions for process control [1] |
Pressure | Vacuum conditions | Remove oxygen before propylene oxide addition [1] |
Reaction Time | 2-5 hours | Complete conversion, yield optimization [1] |
Diethanolamine:Water Molar Ratio | 0.8:1 to 1.5:1 | Appropriate viscosity control [1] |
Propylene Oxide:Diethanolamine Molar Ratio | 0.9:1 to 1.4:1 | Stoichiometric control for selectivity [1] |
Mixing Time Initial | 1-2 hours | Homogeneous mixing of reactants [1] |
Industrial trials demonstrate consistently high yields across varying operational parameters [1]. Three representative examples from optimized conditions show yields ranging from 96.6% to 98.8%, with higher temperatures and extended reaction times generally correlating with improved conversion efficiency [1].
Example | Diethanolamine (g) | Water (g) | Propylene Oxide (g) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|---|
1 | 142.0 | 30.2 | 108.0 | 60 | 2 | 96.6 [1] |
2 | 220.5 | 31.5 | 110.4 | 65 | 4 | 97.6 [1] |
3 | 284.0 | 32.5 | 220.2 | 70 | 5 | 98.8 [1] |
The addition of water serves multiple functions including viscosity reduction and reaction mass control, facilitating better heat transfer and mixing efficiency [1]. The molar ratios demonstrate the importance of maintaining slight stoichiometric excess of diethanolamine to ensure complete propylene oxide conversion while minimizing by-product formation [1].
Catalytic amination represents an advanced synthetic approach for producing 2-propanol, 1-[bis(2-hydroxyethyl)amino]- through the application of specialized catalyst systems [3] [4]. These methods offer enhanced selectivity and reaction control compared to traditional thermal processes, enabling more efficient production under milder conditions [3].
Reductive amination processes utilize acidic mixed metal oxide catalysts to facilitate the conversion of diethanolamine precursors [3]. These catalyst systems demonstrate superior performance in terms of selectivity and conversion rates, particularly when employing yttrium oxide-inserted cobalt-palladium formulations supported on molecular sieve materials [5].
Research findings indicate that yttrium oxide insertion plays a crucial role in providing basicity to the catalyst system, preventing cobalt nitride formation while promoting hydrogenation of imine intermediates across a wide range of hydrogen partial pressures [5]. The optimal catalyst composition demonstrates high activity toward amino alcohol formation while suppressing catalyst deactivation mechanisms [5].
Advanced catalyst development focuses on mixed metal oxide formulations that combine multiple active components to enhance reaction efficiency [3]. Copper-zinc-aluminum oxide systems show particular promise for amino alcohol synthesis, offering high selectivity and minimal racemization under optimized conditions [6].
The catalyst performance depends significantly on the support material properties, with alumina-based supports providing optimal adsorption characteristics for substrate molecules [6]. Density functional theory calculations reveal that substrate adsorption occurs primarily through amino group interaction with alumina sites, while carbonyl and alkoxy groups coordinate at copper-alumina boundary regions [6].
Catalytic amination proceeds through a well-defined mechanistic pathway involving multiple sequential steps [6]. The process initiates with substrate adsorption on catalyst active sites, followed by hemiacetal intermediate formation and subsequent carbon-oxygen bond cleavage as the rate-determining step [6]. This mechanism enables selective production of amino alcohols while maintaining high conversion rates and product purity [6].
Reaction kinetics studies demonstrate that the catalytic approach offers significant advantages in terms of reaction time reduction and energy efficiency compared to conventional thermal methods [5]. The ability to operate under milder conditions while achieving comparable or superior yields makes catalytic amination an attractive alternative for industrial implementation [5].
Reactive distillation technology represents a significant advancement in process intensification for amino alcohol production, combining chemical reaction and separation operations within a single unit [7] [8]. This approach offers substantial improvements in energy efficiency, capital cost reduction, and overall process economics for 2-propanol, 1-[bis(2-hydroxyethyl)amino]- manufacturing [7] [8].
The implementation of reactive distillation for amino alcohol synthesis enables simultaneous reaction and product separation, leading to enhanced conversion rates and improved selectivity [7] [8]. Research demonstrates that this technology can achieve monoethanolamine selectivity exceeding 71% while significantly reducing energy requirements compared to conventional multi-step processes [8].
Process simulations using rigorous modeling approaches reveal substantial economic benefits, including capital expenditure reductions of 7.3%, operational expense savings of 42%, and total annualized cost improvements of 31.3% compared to traditional production methods [8]. These improvements result from the synergistic effects of combining reaction and separation operations, eliminating the need for multiple reactor and distillation units [8].
Advanced process configurations incorporate dividing-wall column technology to further enhance separation efficiency and reduce energy consumption [7] [8]. This innovation represents the first reported application of combined reactive distillation and dividing-wall column technologies for amino alcohol production [8].
The dividing-wall column design enables the operation of two distillation columns within a single shell, providing energy and capital savings of 25-30% or more compared to conventional separation sequences [8]. The integration with reactive distillation creates a highly efficient production system capable of handling the complex mixture separation requirements inherent in amino alcohol manufacturing [8].
Critical process parameters for reactive distillation systems require careful optimization to achieve maximum performance [8]. Water feed rates significantly influence both product concentration in the reboiler and reactive stage behavior, with increased water concentrations enabling faster reaction rates while reducing epoxide concentrations in the reactive section [8].
Operating pressure represents another key parameter that determines conversion efficiency by setting temperature profiles throughout the column [8]. Pressure increases within the range of 18-21 bar enhance monoethanolamine selectivity by increasing reaction rates, though careful selection is required to avoid thermal degradation of products [8]. The optimal pressure selection balances enhanced reaction kinetics with product quality maintenance [8].
Comprehensive analysis of reactive distillation systems demonstrates substantial improvements in process sustainability and economics [8]. The technology eliminates the need for solvents while providing higher selectivity, better reactant conversion, and reduced energy consumption compared to conventional approaches [8].
The process design achieves minimal energy utilization through effective heat integration, utilizing reaction heat to provide reboiler duty rather than requiring external heating [9]. This heat integration significantly improves overall energy efficiency while reducing operational costs and environmental impact [9].
Green chemistry principles are increasingly integrated into industrial production of 2-propanol, 1-[bis(2-hydroxyethyl)amino]- to address environmental sustainability concerns and regulatory requirements [10] [11]. These approaches focus on waste minimization, energy efficiency, and the use of environmentally benign reaction conditions and materials [12] [13].
Recent developments in sustainable amino alcohol synthesis emphasize the elimination of hazardous reagents and the adoption of cleaner production technologies [13]. Direct nitrogen-alkylation methods using alcohols as renewable feedstock represent a significant advancement, producing only water as a by-product while avoiding stoichiometric waste generation [13].
Iron-catalyzed synthesis routes demonstrate particular promise for sustainable production, utilizing Earth-abundant metal catalysts instead of precious metals [13]. These methods enable the direct coupling of amino compounds with renewable fatty alcohols to produce fully bio-based surfactant materials [13]. The process operates under mild conditions while maintaining high selectivity and minimal racemization [13].
Advanced electrochemical processes offer significant potential for waste reduction in amino alcohol production [12]. Electrochemical reductive amination protocols employ recoverable solvent systems, enabling efficient solvent management and minimizing environmental impact [12]. The use of acetonitrile-water azeotrope mixtures as recoverable reaction media represents a breakthrough in sustainable electrochemical synthesis [12].
Comprehensive sustainability assessments demonstrate that optimized electrochemical methods can achieve substantial reductions in waste generation while maintaining high product yields [12]. The ability to recover and reuse reaction media significantly reduces the overall environmental footprint of the production process [12].
Process intensification techniques contribute significantly to sustainable manufacturing by reducing energy consumption and equipment requirements [11]. The combination of reactive distillation with dividing-wall column technology exemplifies this approach, achieving substantial reductions in both capital and operational costs while improving overall process efficiency [8].
Enzymatic cascade reactions represent another promising green chemistry approach for amino alcohol synthesis [14]. These biocatalytic processes operate under mild aqueous conditions at room temperature and pressure, eliminating the need for harsh chemical conditions and toxic solvents [14]. Engineered enzyme systems demonstrate the ability to convert renewable diol feedstocks to amino alcohols with selectivities approaching 99% [14].
The integration of renewable feedstock materials into amino alcohol production processes supports circular economy principles and reduces dependence on fossil-based raw materials [11]. Bio-based diol precursors derived from biomass can be efficiently converted to amino alcohols using engineered enzymatic cascades, providing a fully sustainable production pathway [14].
Research demonstrates that engineered alcohol dehydrogenase and amine dehydrogenase systems can effectively convert various carbon chain length diols to corresponding amino alcohols under moderate conditions [14]. The volumetric productivity of these systems reaches 0.3 millimolar per hour for hexanol derivatives, indicating commercial viability potential [14].
Irritant;Health Hazard